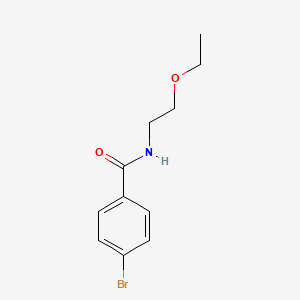

4-bromo-N-(2-ethoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

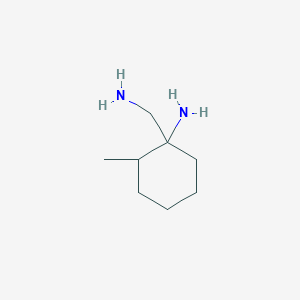

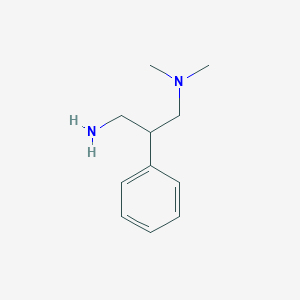

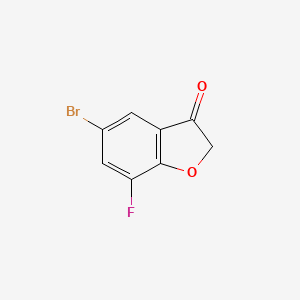

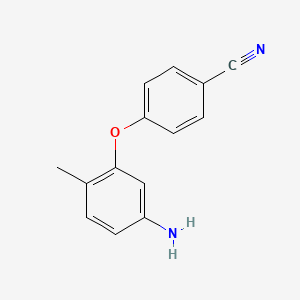

“4-bromo-N-(2-ethoxyethyl)benzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of benzamides, which includes “4-bromo-N-(2-ethoxyethyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(2-ethoxyethyl)benzamide” contains a total of 42 bonds; 20 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 2 ethers (aliphatic) .

Physical And Chemical Properties Analysis

“4-bromo-N-(2-ethoxyethyl)benzamide” is a powder that is stored at room temperature . Its molecular weight is 272.14 .

Scientific Research Applications

Specific Application: Antioxidant and Antibacterial Activities

- Summary of the Application : Benzamides, including “4-bromo-N-(2-ethoxyethyl)benzamide”, are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and also exhibit anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .

- Methods of Application or Experimental Procedures : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Application: Synthesis of Arylated Derivatives

- Summary of the Application : “4-bromo-N-(2-ethoxyethyl)benzamide” can be used in the synthesis of arylated derivatives. These derivatives have potential applications in various fields, including medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound was synthesized starting from 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, a Pd(0) catalyst was employed to form (S)-4-bromo-N-(1-phenylethyl)benzamide analogues by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide in moderate to good yields .

- Results or Outcomes : The synthesized compounds were characterized and their properties were studied using Density Functional Theory (DFT). The highest energy difference between the HOMO-LUMO of compound (5a) was found to be 4.98 eV, indicating a more stable compound, while compound (5g) had the lowest energy difference between the HOMO-LUMO (4.63 eV), indicating the least stable compound .

Application: Synthesis of Arylated Derivatives

- Summary of the Application : “4-bromo-N-(2-ethoxyethyl)benzamide” can be used in the synthesis of arylated derivatives. These derivatives have potential applications in various fields, including medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound was synthesized starting from 4-bromobenzoic acid and (S)-1-phenylethanamine with the coupling reagent titanium tetrachloride (TiCl4). Further, a Pd(0) catalyst was employed to form (S)-4-bromo-N-(1- phenylethyl)benzamide analogues (5 a-i) by reacting various aryl boronic acids with 4-bromo-N-(1-phenylethyl)benzamide (3) in moderate to good yields (62-89 %). Furthermore, DFT studies were carried out to compute optimized geometries, frontier molecular orbitals, polarizability (α), hyperpolarizability (β), MESP, reactivity descriptors, and NMR spectra .

- Results or Outcomes : The synthesized compounds were characterized and their properties were studied using Density Functional Theory (DFT). The highest energy difference between the HOMO-LUMO of compound (5 a) was found to be 4.98 eV, indicating a more stable compound, while compound (5 g) had the lowest energy difference between the HOMO-LUMO (4.63 eV), indicating the least stable compound .

Safety And Hazards

properties

IUPAC Name |

4-bromo-N-(2-ethoxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBUOLGPEXFBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-ethoxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)

![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)